molecular formula C23H19N5O3S2 B4809290 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

Cat. No.: B4809290
M. Wt: 477.6 g/mol
InChI Key: GVROIMRLBJYEFQ-UHFFFAOYSA-N
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Description

4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.09293183 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 affects several biochemical pathways. These include the regulation of pH and CO2 transport in the body, as well as the electrolyte balance in the blood and other tissues . The downstream effects of these changes can have significant impacts on physiological processes, including respiration and the maintenance of acid-base balance.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of Carbonic Anhydrase 2. This can lead to changes in pH regulation and CO2 transport, potentially affecting a variety of physiological processes . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for this compound are not provided in the sources I found .

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-33(30,28-22-24-15-4-16-25-22)21-13-9-18(10-14-21)27-23(32)26-17-7-11-20(12-8-17)31-19-5-2-1-3-6-19/h1-16H,(H,24,25,28)(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVROIMRLBJYEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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